

Dehydroeburicoic Acid: In Vitro Cellular Effects on HL-60 and LO2 Cell Lines

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Compound of Interest

Compound Name: *Dehydroeburicoic acid*

Cat. No.: *B1252599*

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Application Note and Protocols

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Dehydroeburicoic acid (DEA), a triterpenoid found in the medicinal mushroom *Antrodia camphorata*, has demonstrated significant biological activities. In the human promyelocytic leukemia cell line (HL-60), DEA acts as a potent cytotoxic agent, inducing DNA damage and apoptosis. Conversely, in the normal human liver cell line (LO2), DEA exhibits a protective effect against oxidative stress through the modulation of the Keap1-Nrf2 and GSK3 β signaling pathways, with minimal cytotoxicity. This document provides detailed protocols for in vitro studies of **dehydroeburicoic acid** on HL-60 and LO2 cells, summarizing key quantitative data and illustrating the relevant signaling pathways.

Data Presentation

Table 1: In Vitro Effects of **Dehydroeburicoic Acid** on HL-60 Cells

Parameter	Method	Result	Reference
Cytotoxicity	MTT Assay	Identified as the most potent cytotoxic component among five triterpenoids from <i>Antrodia camphorata</i> extract. (Specific IC50 not provided in the abstract).	
Apoptosis	Western Blot	Enhancement of PARP cleavage and activation of caspase-3.	
DNA Damage	Western Blot	Phosphorylation of H2A.X and Chk2.	
Mechanism of Action	Topoisomerase II Inhibition Assay	Inhibition of topoisomerase II.	

Table 2: In Vitro Effects of **Dehydroeburicoic Acid** on LO2 Cells

Parameter	Method	Concentration	Result	Reference
Cytotoxicity	MTT Assay	Up to 100 μ M	No significant cytotoxicity observed.	
Keap1-Nrf2 Interaction	Co-immunoprecipitation	10 μ M	45% reduction of Keap1 co-precipitated with Nrf2.	
GSK3 β Inhibition	In vitro kinase assay	-	Acts as a GSK3 β inhibitor. (Specific IC50 not provided).	
Nrf2 Activation	Western Blot	10 and 30 μ M	Promotes Nrf2 nuclear translocation.	
Mitochondrial Function	-	-	Restores mitochondrial dysfunction induced by ethanol.	

Experimental Protocols

Cell Culture

a) HL-60 (Human Promyelocytic Leukemia) Cells:

- Medium: RPMI-1640 supplemented with 10% fetal bovine serum (FBS), 100 U/mL penicillin, and 100 μ g/mL streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Maintain cell density between 1 x 10⁵ and 1 x 10⁶ cells/mL.

b) LO2 (Human Normal Liver) Cells:

- Medium: DMEM supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin.
- Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
- Subculture: Passage cells when they reach 80-90% confluency.

Cytotoxicity Assay (MTT Assay for HL-60 Cells)

- Seed HL-60 cells in a 96-well plate at a density of 5×10^4 cells/well.
- Treat the cells with various concentrations of **dehydroeburicoic acid** (e.g., 0, 1, 5, 10, 25, 50, 100 µM) for 24, 48, and 72 hours.
- Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
- Centrifuge the plate, remove the supernatant, and add 150 µL of DMSO to dissolve the formazan crystals.
- Measure the absorbance at 570 nm using a microplate reader.
- Calculate the cell viability as a percentage of the untreated control.

Apoptosis Assay (Annexin V-FITC/PI Staining for HL-60 Cells)

- Treat HL-60 cells with **dehydroeburicoic acid** at the desired concentrations for the indicated time.
- Harvest the cells and wash twice with cold PBS.
- Resuspend the cells in 1X binding buffer at a concentration of 1×10^6 cells/mL.
- Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.
- Incubate for 15 minutes at room temperature in the dark.

- Add 400 µL of 1X binding buffer to each tube.
- Analyze the cells by flow cytometry within 1 hour.

Cell Cycle Analysis (PI Staining for HL-60 Cells)

- Treat HL-60 cells with **dehydroeburicoic acid**.
- Harvest the cells, wash with PBS, and fix in 70% ethanol at -20°C overnight.
- Wash the cells with PBS and resuspend in PBS containing 50 µg/mL PI and 100 µg/mL RNase A.
- Incubate for 30 minutes at 37°C in the dark.
- Analyze the cell cycle distribution by flow cytometry.

Western Blot Analysis (HL-60 and LO2 Cells)

- Treat cells with **dehydroeburicoic acid** as required.
- Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
- Determine the protein concentration using a BCA assay.
- Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
- Block the membrane with 5% non-fat milk in TBST for 1 hour.
- Incubate the membrane with primary antibodies overnight at 4°C.
 - For HL-60: p-H2A.X, p-Chk2, cleaved PARP, cleaved caspase-3, Topoisomerase II.
 - For LO2: Nrf2, Keap1, GSK3β, p-GSK3β (Ser9)
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